methyl 3-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
The compound methyl 3-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate features a tetrahydroquinazoline core with a sulfanylidene group at position 2, a 4-oxo substituent, and a methyl carboxylate at position 5. This hybrid structure combines elements of benzodioxole (common in bioactive molecules) and tetrahydroquinazoline (a scaffold with reported kinase inhibitory activity) .
Properties
Molecular Formula |
C21H19N3O6S |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
methyl 3-[3-(1,3-benzodioxol-5-ylmethylamino)-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C21H19N3O6S/c1-28-20(27)13-3-4-14-15(9-13)23-21(31)24(19(14)26)7-6-18(25)22-10-12-2-5-16-17(8-12)30-11-29-16/h2-5,8-9H,6-7,10-11H2,1H3,(H,22,25)(H,23,31) |
InChI Key |
ANADHYJBNXHSTF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzodioxole derivative, followed by the formation of the quinazoline core through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Methyl 3-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It can be used in biological assays to study its effects on cellular processes and pathways.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of methyl 3-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors to modulate signaling pathways. The specific molecular targets and pathways involved depend on the context of its application .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications: Quinazoline vs. Chromen and Triazolone
N-(1,3-Benzodioxol-5-ylmethyl)-1-[(3-Chlorophenyl)methyl]-2,4-dioxo-3-phenylquinazoline-7-carboxamide ():
- Shares the quinazoline core but replaces the sulfanylidene group with 2,4-dioxo substituents.
- Lacks the methyl carboxylate at position 7 but includes a 3-chlorophenylmethyl group, enhancing lipophilicity (logP ~4.2 vs. ~3.5 for the target compound).
- Reported in ZINC databases for kinase inhibition studies, suggesting structural tolerance for bulky substituents .
- [3-(3-Methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] 1,3-Benzodioxole-5-carboxylate (–13): Replaces the tetrahydroquinazoline core with a chromen-4-one system. Computational studies (B3LYP/6-31G(d,p)) indicate a higher dipole moment (~5.2 Debye) compared to the target compound (~4.1 Debye), suggesting differences in solubility .
- 3-Methyl-4-(3-Benzoxy-4-Methoxybenzylidenamino)-4,5-Dihydro-1H-1,2,4-Triazol-5-One (): Features a triazolone core instead of quinazoline. Exhibits lower molecular weight (MW 367.4 vs. ~480 for the target) and reduced hydrogen-bonding capacity due to the absence of sulfanylidene and carbamoyl groups. Theoretical Mulliken charges highlight electron-deficient regions at the triazolone ring, contrasting with the electron-rich benzodioxole in the target compound .
Functional Group Variations
Table 1: Key Substituent Comparisons
*LogP values estimated via computational tools (e.g., ChemAxon).
- Sulfanylidene vs.
- Carbamoyl vs. Ester Linkages: The carbamoyl ethyl side chain in the target compound introduces hydrogen-bond donor/acceptor sites absent in ester-linked analogs (e.g., –13), possibly improving target affinity .
Pharmacological and Physicochemical Properties
- Solubility : The methyl carboxylate at position 7 improves aqueous solubility (predicted ~25 µM) compared to ’s carboxamide derivative (~12 µM) .
- Metabolic Stability : Benzodioxole rings are prone to oxidative metabolism, but the carbamoyl ethyl linkage in the target compound may slow degradation compared to ester-based analogs (e.g., –13) .
- Synthetic Accessibility : The tetrahydroquinazoline core requires multi-step synthesis, including cyclocondensation and thionation, whereas chromen derivatives (–13) are synthesized via simpler Claisen-Schmidt condensations .
Biological Activity
Methyl 3-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to provide an in-depth analysis of the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula: C18H20N2O5S
- Molecular Weight: 376.43 g/mol
- IUPAC Name: this compound
The presence of the benzodioxole moiety suggests potential interactions with biological targets due to its known pharmacological properties.
Anticancer Properties
Recent studies have indicated that tetrahydroquinazoline derivatives exhibit significant cytotoxic and antiproliferative activities against various cancer cell lines. For instance, a related compound demonstrated the ability to induce oxidative stress in colorectal cancer cells (HCT-116) through the PI3K/AKT/mTOR signaling pathway, leading to autophagy and apoptosis . This mechanism is crucial for developing new therapeutic agents targeting cancer.
Antimicrobial Activity
The compound's structural components may also confer antimicrobial properties. Research on similar quinazoline derivatives has shown effectiveness against various pathogens by disrupting cellular functions and inducing oxidative stress . The sulfanylidene group is particularly noted for its role in enhancing biological activity through redox reactions.
The biological activity of this compound can be attributed to several mechanisms:
- Oxidative Stress Induction: The compound promotes the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis.
- Inhibition of Key Signaling Pathways: It may interfere with critical pathways such as PI3K/AKT/mTOR that are essential for cell survival and proliferation.
- Protein Expression Modulation: The compound affects the expression of proteins involved in cell cycle regulation and apoptosis.
Case Studies
Several studies have explored the biological effects of compounds within the same chemical class:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antiproliferative effects on HCT-116 cells with IC50 values in the low micromolar range. |
| Study 2 | Showed that derivatives induced oxidative stress leading to apoptosis in breast cancer cells. |
| Study 3 | Investigated antimicrobial properties against E. coli and S. aureus with promising results in inhibiting growth at low concentrations. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
